2-Chloro-4-hydroxybenzonitrile
Overview
Description
2-Chloro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It is used for the preparation of arylthioamides . The compound appears as a white to light yellow crystal powder .
Synthesis Analysis
This compound may be used in the synthesis of 6-aminophenanthridines via the Suzuki-Miyaura coupling reaction . It may also be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The average mass of the molecule is 153.566 Da and the monoisotopic mass is 152.998138 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 323.2±27.0 °C at 760 mmHg, and a flash point of 149.3±23.7 °C . It has a molar refractivity of 37.7±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 108.5±5.0 cm3 .Scientific Research Applications
Dehalogenation in Environmental Science
One significant application of chloro-hydroxybenzonitrile compounds, like 2-Chloro-4-hydroxybenzonitrile, is in environmental science. Desulfitobacterium chlororespirans, for example, has been shown to dehalogenate ortho chlorines on polysubstituted phenols. This bacterium can transform compounds such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) through metabolic reductive dehalogenation. This process is crucial for understanding environmental degradation and bioremediation of herbicides and pollutants (Cupples, Sanford, & Sims, 2005).
Structural Analysis and Isostructurality
In the field of crystallography, compounds like 3,5-Dichloro-4-hydroxybenzonitrile have been studied for their unique structural properties. These compounds can form chain-like arrangements and polymorphs through interactions like OH...NC. The study of these structures provides insights into molecular interactions and isostructurality, which is crucial for designing new materials and understanding molecular behavior (Britton, 2006).
Spectroscopic and Structural Studies
Spectroscopic and computational studies on compounds like 4-hydroxybenzonitrile (closely related to this compound) provide critical insights into their vibrational spectra and structural characteristics. These studies are essential for understanding the physical and chemical properties of these compounds, which can have implications in material science, chemistry, and environmental studies (Binev, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It is used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .
Mode of Action
The mode of action of 2-Chloro-4-hydroxybenzonitrile is primarily through its involvement in chemical reactions. For instance, it is used in the synthesis of 6-aminophenanthridines via the Suzuki-Miyaura coupling reaction . In this reaction, a nucleophilic attack of hydroxylamine to benzaldehyde occurs, followed by a dehydration step to form the benzaldehyde oxime .
Biochemical Pathways
Its role in the synthesis of other compounds suggests that it may influence a variety of biochemical pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of 6-aminophenanthridines, it contributes to the formation of new chemical bonds and the creation of a new compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the green synthesis of benzonitrile, the use of an ionic liquid as a recycling agent can greatly simplify the separation process and improve the yield of the reaction . This suggests that the reaction environment, including factors such as temperature, pH, and the presence of other chemicals, can significantly impact the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of 6-aminophenanthridines via Suzuki-Miyaura coupling reaction . It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with biomolecules, enhancing its reactivity and utility in biochemical processes .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxyl and nitrile groups enable it to form hydrogen bonds and other interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and other cellular processes, highlighting the compound’s potential as a biochemical tool.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies. Threshold effects and dose-response relationships are critical for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s hydroxyl and nitrile groups enable it to participate in metabolic processes, affecting metabolite levels and metabolic flux
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its activity and function within cells.
Properties
IUPAC Name |
2-chloro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDVAWDNVWLHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343866 | |
Record name | 2-Chloro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-16-1 | |
Record name | 2-Chloro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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